
3,4-Dibromo-1-methyl-pyrazole
Overview
Description
3,4-Dibromo-1-methyl-pyrazole (CAS: 89607-14-7) is a halogenated pyrazole derivative with the molecular formula C₄H₄Br₂N₂ and a molecular weight of 239.90 g/mol . It is a crystalline solid typically stored under inert conditions at 2–8°C to prevent degradation. The compound is classified as a 6.1-class hazardous material (UN# 2811) due to its toxicity, requiring stringent safety protocols such as avoiding inhalation, skin contact, and eye exposure (precautionary codes P261, P264, P271, etc.) .
The presence of two bromine atoms at the 3- and 4-positions and a methyl group at the 1-position likely enhances its reactivity in cross-coupling reactions compared to non-brominated analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-1-methyl-pyrazole typically involves the bromination of 1-methyl-pyrazole. One common method includes the reaction of 1-methyl-pyrazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3 and 4 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-1-methyl-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 3,4-diamino-1-methyl-pyrazole or 3,4-dimethoxy-1-methyl-pyrazole can be formed.
Oxidation Products: Oxidized derivatives with functional groups like carbonyl or carboxyl.
Reduction Products: Reduced derivatives with hydrogen atoms replacing the bromine atoms.
Scientific Research Applications
Chemistry: 3,4-Dibromo-1-methyl-pyrazole is used as a building block in organic synthesis to create more complex heterocyclic compounds. It is also employed in the development of new materials with specific electronic or optical properties.
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, antifungal, and anticancer agents.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its reactivity makes it a valuable intermediate in the production of various functional materials.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-methyl-pyrazole involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, its derivatives may inhibit enzymes or receptors involved in disease pathways. The bromine atoms can enhance the compound’s binding affinity to biological targets through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Below is a comparative analysis with key derivatives:
Table 1: Comparison of 3,4-Dibromo-1-methyl-pyrazole with Related Pyrazoles
Compound | Molecular Formula | Molecular Weight (g/mol) | Bromine Positions | Key Reactivity/Applications | Stability/Hazards |
---|---|---|---|---|---|
This compound | C₄H₄Br₂N₂ | 239.90 | 3,4 | Cross-coupling, ligand synthesis | Toxic; requires inert storage |
1-Methylpyrazole | C₄H₆N₂ | 82.10 | None | Base ligand, solvent | Non-hazardous; stable at RT |
3,5-Dibromo-1-methyl-pyrazole | C₄H₄Br₂N₂ | 239.90 | 3,5 | Suzuki-Miyaura couplings | Similar toxicity; moisture-sensitive |
4-Bromo-1-methyl-pyrazole | C₄H₅BrN₂ | 161.00 | 4 | Intermediate for drug synthesis | Less reactive; moderate hazard |
Key Findings:
Compared to 3,5-dibromo isomers, the 3,4-derivative may exhibit steric hindrance differences, affecting reaction rates in cross-coupling processes.
Stability: Bromine’s electron-withdrawing effect increases stability against electrophilic attacks but renders the compound moisture-sensitive. This contrasts with non-brominated 1-methylpyrazole, which is stable at room temperature .
Hazard Profile: All dibrominated pyrazoles (e.g., 3,4- and 3,5-isomers) share similar toxicity risks (UN# 2811, 6.1-class), whereas mono-brominated or non-halogenated analogs pose lower hazards .
Biological Activity
3,4-Dibromo-1-methyl-pyrazole (DBMP) is a compound belonging to the pyrazole family, known for its diverse biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
The biological activity of DBMP is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine substituents enhance its binding affinity, potentially leading to inhibition or modulation of enzymatic activity. Ongoing research aims to elucidate the exact pathways involved in these interactions.
Biological Activities
Research has shown that DBMP exhibits a range of biological activities:
- Antimicrobial Activity : DBMP has demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. Studies indicate that it can inhibit bacterial growth at certain concentrations, making it a candidate for antibiotic development .
- Anti-inflammatory Properties : Compounds similar to DBMP have shown significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives of pyrazole have been reported to exhibit up to 85% inhibition of TNF-α at specific concentrations .
- Anticancer Potential : Preliminary studies suggest that DBMP may possess anticancer properties by inducing apoptosis in cancer cells. Research indicates that certain pyrazole derivatives can inhibit tumor growth in vitro and in vivo .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of DBMP against various pathogens. Results showed a significant reduction in bacterial viability at concentrations as low as 40 µg/mL, comparable to standard antibiotics .
- Anti-inflammatory Effects : In an experimental model using carrageenan-induced edema in rats, DBMP exhibited anti-inflammatory effects comparable to indomethacin, suggesting its potential use in treating inflammatory diseases .
Comparative Biological Activities
Activity Type | Compound Tested | Result |
---|---|---|
Antimicrobial | DBMP vs. E. coli | Significant inhibition at 40 µg/mL |
Anti-inflammatory | DBMP vs. Indomethacin | Comparable efficacy in edema model |
Anticancer | Pyrazole derivatives | Induced apoptosis in cancer cell lines |
Q & A
Q. How can researchers optimize the synthesis of 3,4-Dibromo-1-methyl-pyrazole to improve yield and purity?
Basic Research Focus : Standard synthetic routes and reaction conditions.
Advanced Research Focus : Mechanistic studies and optimization of intermediates.
Methodological Answer :
The synthesis of this compound typically involves bromination and methylation steps. For example, intermediates like 3,5-dibromo-4-nitro-1H-pyrazole can be methylated using NaH and methyl iodide in DMF under controlled conditions to introduce the methyl group . To improve yield:
- Optimize stoichiometry (e.g., excess methyl iodide for complete methylation).
- Monitor reaction time and temperature to minimize side products (e.g., over-bromination).
- Purify intermediates via recrystallization (water-ethanol mixtures are effective for nitro-substituted pyrazoles, yielding ~65% purity in analogous reactions ).
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data contradictions be resolved?
Basic Research Focus : Routine characterization (NMR, IR, MS).
Advanced Research Focus : Resolving ambiguities in structural assignments.
Methodological Answer :
- 1H/13C NMR : Identify methyl group resonance (δ ~3.5–4.0 ppm) and bromine-induced deshielding in adjacent protons .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 3,4- vs. 3,5-dibromo isomers) using crystallographic data .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (Br2 clusters).
Data Contradictions : If NMR and crystallography conflict (e.g., unexpected substituent positions), validate via computational methods (DFT-based NMR chemical shift predictions) .
Q. How do computational methods like DFT aid in understanding the electronic properties of this compound?
Advanced Research Focus : Bridging experimental and computational data.
Methodological Answer :
- DFT Studies : Calculate HOMO-LUMO gaps to predict reactivity (e.g., bromine substituents lower LUMO, enhancing electrophilic substitution ).
- Charge Distribution : Map electrostatic potentials to identify nucleophilic/electrophilic sites for functionalization.
- Validation : Compare computed IR/NMR spectra with experimental data to confirm structural assignments .
Q. What strategies are effective for analyzing the pharmacological potential of this compound derivatives?
Advanced Research Focus : Structure-activity relationship (SAR) studies.
Methodological Answer :
- Derivatization : Introduce functional groups (e.g., amino, nitro) at the 5-position to modulate bioactivity .
- In Vitro Assays : Test antibacterial/analgesic activity using standardized protocols (e.g., MIC assays for bacterial strains ).
- Toxicity Screening : Follow OECD guidelines for cytotoxicity (e.g., MTT assays on mammalian cells) .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
Advanced Research Focus : Crystallization optimization and disorder resolution.
Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., ethanol-water) to enhance crystal growth .
- Temperature Gradients : Slow cooling from reflux conditions reduces disorder in bromine-substituted pyrazoles .
- Synchrotron XRD : Resolve heavy-atom (Br) positional ambiguities with high-resolution data collection .
Q. What are the key safety considerations when handling this compound in laboratory settings?
Basic Research Focus : Standard safety protocols.
Advanced Research Focus : Mitigating bromine-related hazards.
Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of bromine vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact .
- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Focus : Catalytic applications and functionalization.
Methodological Answer :
- Steric Effects : The methyl group at N1 hinders coupling at the 4-position, favoring 5-position reactivity .
- Electronic Effects : Bromine substituents activate the pyrazole ring for Suzuki-Miyaura coupling (Pd catalysts) but require optimized ligand systems (e.g., XPhos) to prevent debromination .
Q. What analytical workflows are recommended for detecting impurities in this compound samples?
Advanced Research Focus : Quality control in synthetic batches.
Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile-water gradients to separate brominated byproducts .
- GC-MS : Detect volatile impurities (e.g., residual DMF) with headspace sampling .
- Quantitative NMR : Integrate impurity peaks against a certified internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. How can researchers validate the stability of this compound under varying storage conditions?
Advanced Research Focus : Degradation kinetics and shelf-life prediction.
Methodological Answer :
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor decomposition via TLC/HPLC .
- UV-Vis Spectroscopy : Track absorbance changes at λmax (~270 nm for pyrazoles) to quantify degradation .
- DFT-Based Predictions : Model hydrolysis pathways (e.g., Br substitution by OH–) to identify vulnerable sites .
Q. What are the best practices for reporting crystallographic data of this compound derivatives?
Advanced Research Focus : Data reproducibility and transparency.
Methodological Answer :
- CIF Files : Deposit raw data (e.g., .hkl files) in repositories like the Cambridge Structural Database .
- checkCIF Reports : Resolve alerts (e.g., ADDSYM errors) by re-refining disordered atoms .
- Thermal Ellipsoids : Include ORTEP diagrams with 50% probability levels to visualize atomic displacement .
Properties
IUPAC Name |
3,4-dibromo-1-methylpyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N2/c1-8-2-3(5)4(6)7-8/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFVKLRTMZFVBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40525707 | |
Record name | 3,4-Dibromo-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40525707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89607-14-7 | |
Record name | 3,4-Dibromo-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40525707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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